2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione
Description
Properties
IUPAC Name |
2-amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S2/c6-5-9-2-3(10)7-1-8-4(2)11-5/h1H,(H2,6,9)(H,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBQFZZBGYTQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=S)N1)N=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2-thione, which can then be alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of microwave-assisted synthesis has also been explored to improve the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylthio and arylthio derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazolo[5,4-d]pyrimidine compounds exhibit notable antimicrobial properties. For instance, a study synthesized various derivatives and evaluated their antibacterial activity against several bacterial strains. The results demonstrated that certain derivatives possess significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
Anticancer Properties
Thiazolo[5,4-d]pyrimidine derivatives have shown promise in anticancer research. One study investigated the photodynamic efficacy of thieno[3,4-d]pyrimidin-4(3H)-thione against melanoma and cervical cancer cells. The compound was found to generate reactive oxygen species effectively, leading to cell death in cancerous cells under both normoxic and hypoxic conditions . This highlights the potential of thiazolo derivatives in cancer therapy.
Adenosine Receptor Modulation
Another significant application of thiazolo[5,4-d]pyrimidine derivatives is their role as adenosine receptor modulators. Compounds like 2-(4-chlorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidine-7-one have been identified as selective ligands for the human A3 adenosine receptor, showing high affinity and selectivity. These compounds are being explored for their potential in treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases due to their ability to modulate neurotransmission pathways .
Antimicrobial Evaluation
A comprehensive study evaluated multiple thiazolo[5,4-d]pyrimidine derivatives for their antimicrobial efficacy. The synthesized compounds were tested against a panel of bacteria, revealing that specific modifications in the molecular structure significantly increased activity against resistant strains. This study underscores the importance of structural optimization in developing effective antimicrobial agents .
Cancer Treatment Research
In another case study focused on cancer treatment, researchers synthesized a series of thieno[3,4-d]pyrimidin-4(3H)-thione derivatives and assessed their photodynamic activity against cancer cell lines. The findings indicated that these compounds could effectively induce apoptosis in cancer cells through singlet oxygen generation upon light activation, presenting a novel approach for targeted cancer therapy .
Mechanism of Action
The mechanism of action of 2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione involves its interaction with specific molecular targets and pathways:
Topoisomerase I Inhibition: The compound inhibits topoisomerase I, an enzyme involved in DNA replication, leading to DNA damage and cell death.
Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazolo[5,4-d]pyrimidine Family
(a) 5-Amino-2-(3-pyridyl)thiazolo[5,4-d]pyrimidine-7-thiol
- Structure : Differs by replacing the thione (-S) group with a thiol (-SH) and introducing a pyridyl substituent at position 2.
- Properties: Enhanced solubility due to the pyridyl group; CAS No. 1245317-63-8 (Molecular Formula: C10H7N5S2) .
- Applications : Used in biochemical research, though its biological activity data remain less explored compared to the parent compound.
(b) 2-Aryl-6H,7H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione Derivatives
- Synthesis: Prepared via 2-aroylaminomalonodiamide intermediates, with aryl groups (e.g., phenyl, chlorophenyl) at position 2 .
- Key Findings: Substitution at position 2 with electron-withdrawing groups (e.g., 4-chlorophenyl) enhances biological activity. Example: 1-(5-{[2-(4-chlorophenyl)-5-methyl[1,3]thiazolo[5,4-d]pyrimidin-7-yl]amino}pyridin-2-yl)-3-(3,4-dimethylphenyl)urea (Compound 3l) showed potent anti-angiogenic activity (IC50 = 1.65 μM) in HUVEC assays .
Thiazolo[4,5-d]pyrimidine Derivatives
(a) 5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione
- Structure : Ring fusion at [4,5-d] instead of [5,4-d], altering the spatial arrangement of substituents.
- Synthesis: Derived from 4-amino-5-bromo-2-chloro-6-methylpyrimidine and carbon disulfide .
- Activity : Alkylation at the sulfur atom improved antibacterial potency against Staphylococcus aureus and Escherichia coli .
Thiadiazolo[3,2-a]pyrimidine Analogues
- Structure : Replaces the thiazole ring with a thiadiazole moiety.
- Example: 2-R5-oxo-5H-6-carboxamid-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine Synthesis: Reacted ethyl carboxylate precursors with amines in ethanol . Applications: Limited biological data, but structural diversity highlights the impact of heterocycle choice on reactivity.
Key Research Findings
Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO2) at position 2 enhance bioactivity by increasing electrophilicity . Pyridyl substituents improve solubility but may reduce membrane permeability .
Biological Activity
2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of thiazole and pyrimidine rings, which contribute to its potential as an anticancer agent, antimicrobial agent, and more. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
The primary mechanism of action for this compound involves the inhibition of topoisomerase I. This inhibition leads to DNA damage and subsequently hinders cancer cell proliferation, making it a candidate for anticancer therapies. The compound has shown selective activity against various tumor cell lines, indicating its potential as a targeted therapeutic agent .
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound:
- In vitro Studies : The compound was evaluated against 60 different human tumor cell lines representing various cancers such as leukemia, melanoma, lung, colon, and breast cancers. Some derivatives exhibited significant antitumor activity at low concentrations (log10 GI50 = -4.7) .
- Comparative Analysis : In comparison with similar compounds like thiazolo[4,5-d]pyrimidin-7-ones, this compound demonstrated superior selectivity towards specific cancer types .
Table 1: Antitumor Activity Overview
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| CNS SNB-75 | 3.93 | 41.7 | 91.2 |
| Ovarian IGROV1 | 3.93 | 41.7 | 91.2 |
| Breast T47D | 20.4 | 55.5 | 95.5 |
| Lung A549 | 8 | N/A | N/A |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties:
- Synthesis and Evaluation : Various derivatives were synthesized and evaluated against common bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity .
Table 2: Antimicrobial Activity Summary
| Derivative | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 15 µg/mL |
| Compound C | Pseudomonas aeruginosa | 10 µg/mL |
Case Studies
Several case studies have been conducted to further understand the biological activity of this compound:
- Case Study on Anticancer Efficacy : A study published in Scientia Pharmaceutica reported that specific analogs of the compound induced apoptosis in cancer cells through the activation of caspase pathways .
- Antimicrobial Efficacy Study : Research highlighted in MDPI demonstrated that certain thiazolo-pyrimidine derivatives showed promising results against resistant bacterial strains .
Q & A
Q. How to design a study linking the compound’s electronic properties to its bioactivity?
- Framework :
Theoretical basis : Use frontier molecular orbital (FMO) theory to correlate HOMO/LUMO energies with redox-mediated bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
